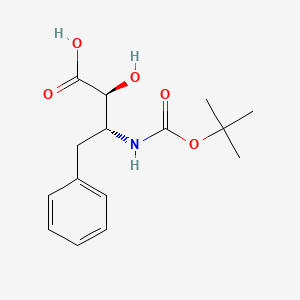

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Overview

Description

“(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is a novel protected amino acid used for the preparation of bestatin and analogs . It has an empirical formula of C15H21NO5 and a molecular weight of 295.33 .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in organic solvents . It is stable under recommended storage conditions .Scientific Research Applications

- Application : The compound is used as a novel protected amino acid for the preparation of bestatin and its analogs . Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively.

Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively . The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction to synthesize bestatin or its analogs .

Bestatin is a potent inhibitor of aminopeptidase B and leukotriene A4 hydrolase, which are enzymes involved in peptide metabolism and inflammation, respectively . The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction to synthesize bestatin or its analogs .

Safety And Hazards

properties

IUPAC Name |

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444505 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

CAS RN |

62023-65-8 | |

| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

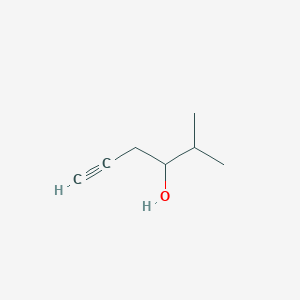

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)